

potential biological activity of 2,5-Diethoxy-4-morpholinoaniline

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Compound of Interest

Compound Name: 2,5-Diethoxy-4-morpholinoaniline

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An In-depth Technical Guide on the Potential Biological Activity of 2,5-Diethoxy-4-morpholinoaniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical guide to the potential biological activities of the chemical compound **2,5-Diethoxy-4-morpholinoaniline**. Due to the absence of published literature on its specific biological effects, this guide focuses on inferred potential activities based on the well-documented pharmacology of structurally analogous compounds. The primary hypothesized activities are anticancer and serotonergic effects. This guide furnishes detailed experimental protocols for the initial in vitro evaluation of these potential activities, including cytotoxicity assays and receptor binding studies. Furthermore, it presents structured data from related compounds to support the rationale for these investigations and includes mandatory visualizations of experimental workflows and relevant signaling pathways to aid in conceptualizing a research strategy.

Introduction and Rationale

2,5-Diethoxy-4-morpholinoaniline is a substituted aniline derivative. While its specific biological profile is uncharacterized, its core structure contains moieties that are prevalent in molecules with established pharmacological activities. The presence of a 4-morpholinoaniline group is noted in various compounds investigated for anticancer properties. For instance, novel

3-fluoro-4-morpholinoaniline derivatives have demonstrated significant anti-proliferative effects against breast cancer cell lines[1]. Additionally, derivatives of 2-morpholino-4-anilinoquinoline have shown antitumor activity[2].

Concurrently, the 2,5-dialkoxy-substituted phenylamine scaffold is a classic pharmacophore for agonists of the serotonin 5-HT₂ family of receptors, particularly the 5-HT_{2a} subtype, which are often associated with psychoactive properties[3][4][5]. The structural similarity of **2,5-Diethoxy-4-morpholinoaniline** to these serotonergic agents suggests a potential interaction with serotonin receptors.

Based on this structural analysis, this guide outlines a foundational research plan to probe the potential anticancer and serotonergic activities of **2,5-Diethoxy-4-morpholinoaniline**.

Data Presentation: Biological Activity of Structurally Related Compounds

To establish a basis for experimental investigation, the following tables summarize quantitative data from publicly available studies on compounds structurally related to **2,5-Diethoxy-4-morpholinoaniline**.

Table 1: Anticancer Activity of Related Morpholinoaniline Derivatives

Compound Class	Target Cell Line	Assay Type	Measured Endpoint	Reported IC ₅₀ Value
3-fluoro-4-morpholinoaniline derivatives	MCF-7 (Breast Cancer)	MTT Assay	Cytotoxicity	1.811 µM (for compound NAM-5)[1]
	MDA-MB-231 (Breast Cancer)	MTT Assay	Cytotoxicity	2.143 µM (for compound NAM-5)[1]
2-morpholino-4-anilinoquinoline derivatives	HepG2 (Liver Cancer)	MTT Assay	Cytotoxicity	8.50 µM (for compound 3d)[2]

| 4-morpholino-2-phenylquinazolines | A375 (Melanoma) | Proliferation Assay | Inhibition | 0.58 μ M (for compound 15e)[6] |

Table 2: Serotonin Receptor Affinity of Related 2,5-Dialkoxy-Substituted Phenylamines

Compound Class	Target Receptor	Assay Type	Measured Endpoint	Reported K _i or EC ₅₀ Value
4-Aryl-substituted 2,5-dimethoxyphenethylamines	5-HT _{2a}	Radioligand Binding	Affinity (K _i)	32 nM (for compound 5i) [7][8]
4-Alkoxy-substituted 2,5-dimethoxyphenethylamines	5-HT _{2a}	Radioligand Binding	Affinity (K _i)	8–1000 nM[9]
	5-HT _{2a}	Functional Assay	Agonist Potency (EC ₅₀)	16–2600 nM[9]

| 2,5-Dimethoxyphenylpiperidines | 5-HT_{2a} | Functional Assay | Agonist Potency (EC₅₀) | 20-fold decrease in potency after 5-MeO group removal[10] |

Detailed Experimental Protocols

The following protocols provide standardized methodologies for the initial assessment of the hypothesized biological activities.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to measure the effect of **2,5-Diethoxy-4-morpholinoaniline** on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial

dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of living cells[11][12][13].

Methodology:

- Cell Culture and Seeding:
 - Culture human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media.
 - Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.
- Compound Application:
 - Prepare a stock solution of **2,5-Diethoxy-4-morpholinoaniline** in DMSO.
 - Perform serial dilutions in culture medium to obtain a range of final concentrations.
 - Replace the medium in the wells with the medium containing the test compound. Include vehicle-only controls.
 - Incubate the plates for 48 to 72 hours.
- MTT Incubation and Solubilization:
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2–4 hours.
 - Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle control.
 - Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Protocol for Serotonin 5-HT_{2a} Receptor Binding Assay

This protocol assesses the affinity of the test compound for the human 5-HT_{2a} receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]ketanserin) for binding to the 5-HT_{2a} receptor. The degree of displacement of the radioligand is indicative of the test compound's binding affinity.

Methodology:

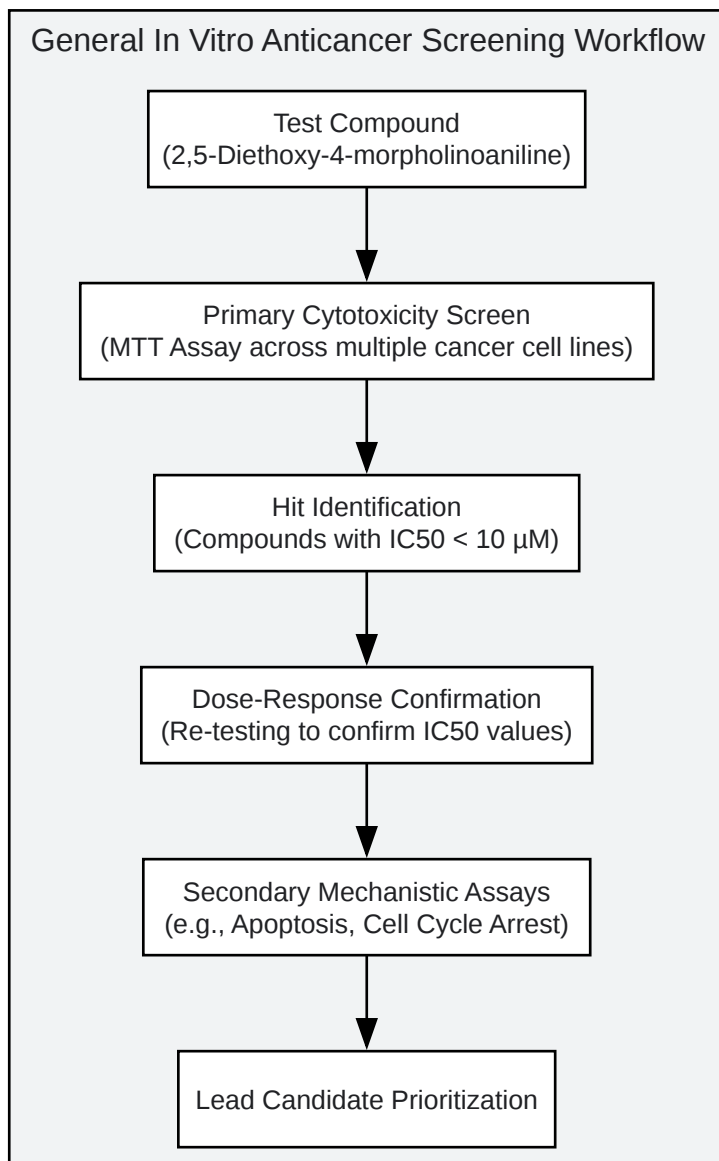
- Preparation of Reagents:
 - Prepare a membrane suspension from cells recombinantly expressing the human 5-HT_{2a} receptor.
 - Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), the radioligand, and a range of concentrations of the test compound.
- Binding Reaction:
 - In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its K_a), and the test compound.
 - Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
 - Incubate to allow the binding to reach equilibrium.
- Separation and Quantification:
 - Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
 - Wash the filters with ice-cold buffer.
 - Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis:

- Calculate the specific binding for each concentration of the test compound.
- Plot the percentage of specific binding versus the log of the competitor concentration to determine the IC_{50} .
- Convert the IC_{50} to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Mandatory Visualizations

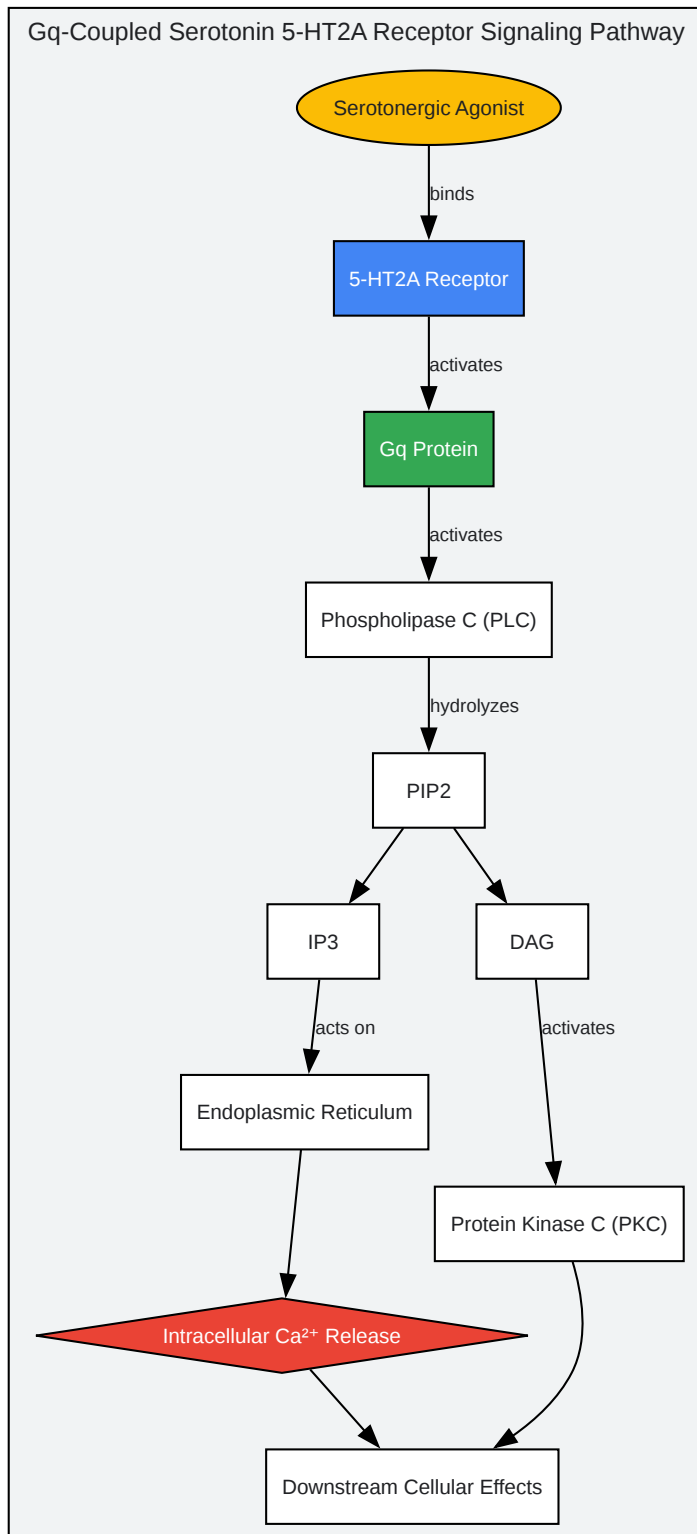
The following diagrams, created using the DOT language, illustrate a conceptual workflow for anticancer screening and a key signaling pathway relevant to the hypothesized serotonergic activity.

General In Vitro Anticancer Screening Workflow



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Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

Gq-Coupled Serotonin 5-HT_{2A} Receptor Signaling Pathway[Click to download full resolution via product page](#)

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